molecular formula C9H10BrClFNO2 B13452098 Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

Cat. No.: B13452098
M. Wt: 298.53 g/mol
InChI Key: JUXTXCWWBJCILH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-bromo-3-fluorophenylacetic acid followed by amination. The process begins with the reaction of 4-bromo-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 4-bromo-3-fluorophenylacetic acid.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BrClFNO2

Molecular Weight

298.53 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

JUXTXCWWBJCILH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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